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6-Amino-N,N,N-trimethyl-1-hexanaminium

Cat. No.: B13424589
CAS No.: 359436-95-6
M. Wt: 159.29 g/mol
InChI Key: AYKRTQRYOOEPDR-UHFFFAOYSA-N
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Description

General Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Research

Quaternary ammonium compounds are a diverse class of organic compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. mdpi.com This permanent positive charge imparts cationic properties to the molecule across a wide pH range. nih.gov In research, QACs are extensively studied for their surfactant properties, which arise from their amphiphilic nature—possessing both a hydrophilic (the cationic head) and a hydrophobic (the organic side chains) part. nih.gov This dual characteristic allows them to interact with both polar and nonpolar environments, making them valuable in a variety of research and industrial settings. mdpi.com Their applications are broad, ranging from roles as disinfectants and antiseptics to phase transfer catalysts and components in the synthesis of more complex molecules. nih.govcisa.gov

Structural Classification and Unique Characteristics of 6-Amino-N,N,N-trimethyl-1-hexanaminium within QACs

This compound stands out within the vast family of QACs due to its bifunctional nature. Unlike many conventional QACs that possess a single quaternary ammonium head, this compound features a quaternary ammonium moiety at one end of its carbon chain and a primary amine group at the other. This dual functionality is a key distinguishing characteristic that influences its chemical behavior and potential interactions.

The core of this compound is a flexible six-carbon aliphatic chain (a hexyl group). vulcanchem.com This hydrocarbon backbone provides a degree of hydrophobicity to the molecule. At one terminus of this chain is the quaternary ammonium group, specifically a trimethylammonium moiety. The other end of the hexyl chain is capped with a primary amino group (-NH2).

Below is a table summarizing the key structural features of this compound.

Structural FeatureDescription
Aliphatic Chain Hexyl (six-carbon) chain
Terminal Group 1 Quaternary Ammonium (-N(CH3)3+)
Terminal Group 2 Primary Amine (-NH2)

The presence of two distinct functional groups on the same molecule imparts unique chemical reactivity to this compound. The quaternary ammonium group, with its permanent positive charge, is largely responsible for the compound's solubility in polar solvents. vulcanchem.com In contrast, the primary amine group can act as a nucleophile and can participate in a variety of chemical reactions, such as alkylation and condensation. vulcanchem.com This bifunctionality allows for the potential of this molecule to act as a linker or building block in the synthesis of more complex chemical structures, including polymers and other functional materials. The ability to undergo different types of reactions at opposite ends of the molecule is a significant feature for researchers in synthetic chemistry.

A comparative table of the functional groups highlights their distinct roles:

Functional GroupKey Characteristics
Quaternary Ammonium Permanent positive charge, hydrophilic, stable cation. vulcanchem.com
Primary Amine Nucleophilic, can form hydrogen bonds, reactive site for further chemical modification. vulcanchem.com

Historical Development and Evolution of Academic Research on Hexanaminium Derivatives

Academic research into quaternary ammonium compounds has a history stretching back over a century. Early research focused on simpler, monofunctional QACs, exploring their synthesis and antimicrobial properties. The development of more complex QACs, including those with additional functional groups, represents a natural evolution in the field.

Research into diaminoalkanes, such as hexamethylenediamine (B150038) (a precursor to nylon-6,6), has been a significant area of industrial and academic research for many decades. researchgate.netbritannica.com The study of how to selectively modify these types of diamines to create bifunctional molecules with a quaternary ammonium group at one end is a more recent area of academic inquiry. The interest in such "asymmetric" derivatives stems from their potential use as specialized chemical intermediates. For instance, this compound has been identified as an impurity in the synthesis of some pharmaceutical compounds, which necessitates a deeper academic understanding of its formation and properties. vulcanchem.com The progression of analytical techniques, such as NMR spectroscopy and mass spectrometry, has been crucial in the characterization of these more complex hexanaminium derivatives. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H23N2+ B13424589 6-Amino-N,N,N-trimethyl-1-hexanaminium CAS No. 359436-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminohexyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N2/c1-11(2,3)9-7-5-4-6-8-10/h4-10H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKRTQRYOOEPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283414
Record name 6-Amino-N,N,N-trimethyl-1-hexanaminium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-95-6
Record name 6-Amino-N,N,N-trimethyl-1-hexanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359436-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-N,N,N-trimethyl-1-hexanaminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity of 6 Amino N,n,n Trimethyl 1 Hexanaminium

Established Synthetic Pathways for 6-Amino-N,N,N-trimethyl-1-hexanaminium Synthesis

The synthesis of quaternary ammonium (B1175870) compounds is a well-established field in organic chemistry. wikipedia.org These methods are adaptable for the specific production of this compound, typically starting from a primary diamine precursor.

The formation of quaternary ammonium salts from primary amines is fundamentally an alkylation process. libretexts.org In this reaction, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent. libretexts.org For the synthesis of this compound, the logical starting material is 1,6-hexanediamine (B7767898). The reaction involves the exhaustive alkylation of one of the two primary amino groups on the hexane (B92381) backbone.

This process, however, presents a significant challenge: controlling the extent of alkylation. The nucleophilicity of the nitrogen atom increases with each successive alkylation, making overalkylation a common issue. nih.govacs.org Therefore, reacting a primary amine to selectively produce a quaternary ammonium salt while leaving the other primary amine on a diamine unmodified requires careful control over reaction conditions.

A common and well-documented method for forming quaternary ammonium salts is the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.orgnih.gov To synthesize this compound from 1,6-hexanediamine, a multi-step alkylation with a methyl halide, such as methyl chloride or methyl iodide, is required.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov One of the primary amine groups of 1,6-hexanediamine reacts sequentially with three equivalents of the methyl halide. The final step involves the quaternization of the resulting tertiary amine to form the positively charged trimethylammonium moiety. wikipedia.org Given the presence of two nucleophilic sites on the starting material, a significant challenge is to achieve selective mono-quaternization, preventing the reaction from occurring at both ends of the carbon chain.

Achieving selective mono-alkylation of a diamine is a significant synthetic challenge due to the increasing nucleophilicity of the amine as it becomes more substituted. nih.govacs.orgacs.org Uncontrolled reaction conditions can lead to a mixture of products, including di-quaternized salts and various partially methylated species. Therefore, precise control over reaction parameters is essential for maximizing the yield of this compound.

Key parameters that must be optimized include:

Temperature : Lowering the reaction temperature can help to control the reaction rate and improve selectivity, disfavoring the more highly activated overalkylation reactions. acs.org Conversely, some quaternization reactions require heating to proceed at a reasonable rate, but excessive heat can lead to product degradation. nih.govacs.org

pH/Base : The pH of the reaction medium is critical. The primary amine must be in its neutral, nucleophilic form to react. The reaction produces hydrohalic acid (e.g., HI, HCl) as a byproduct, which can protonate the remaining unreacted amine groups, rendering them non-nucleophilic. The addition of a base is often necessary to neutralize this acid and regenerate the free amine. However, the choice and amount of base must be carefully managed to avoid side reactions.

Solvent : The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMSO are often effective for SN2 reactions such as quaternization, as they can stabilize the charged transition state. nih.govacs.org

Stoichiometry : Carefully controlling the molar ratio of the methyl halide to the diamine is crucial to favor mono-alkylation.

ParameterObjectiveTypical Conditions & Rationale
TemperatureControl reaction rate and selectivityReactions are often run at room temperature or slightly elevated temperatures (e.g., 50-60 °C). Lower temperatures can reduce over-alkylation, while excessive heat can decrease yields. acs.orgnih.govacs.org
pH / BaseMaintain nucleophilicity of the amineA non-nucleophilic base is often used to neutralize the acid byproduct, preventing the protonation and deactivation of the amine starting material.
SolventFacilitate SN2 reactionPolar aprotic solvents (e.g., DMSO, DMF) are preferred as they stabilize the charged transition state, increasing the reaction rate. nih.govacs.org
Reagent StoichiometryPrevent di-quaternizationUsing a controlled molar ratio of methyl halide to 1,6-hexanediamine is essential to favor the formation of the mono-quaternized product.

Industrial Synthesis Perspectives and Purity Control in Large-Scale Production

On an industrial scale, the synthesis of this compound is often viewed from the perspective of its role as an impurity in other manufacturing processes, particularly in the pharmaceutical sector. vulcanchem.com The control and quantification of such impurities are critical for ensuring the safety and efficacy of the final drug product. gmpinsiders.comglobalresearchonline.net

This compound has been identified as a potential byproduct or impurity in the synthesis of certain pharmaceuticals, such as Colesevelam. vulcanchem.com Colesevelam is a complex polymer synthesized from poly(allylamine hydrochloride) and multiple alkylating agents. google.comresearchgate.net

Impurities in active pharmaceutical ingredients (APIs) can originate from various sources, including: gmpinsiders.comglobalresearchonline.netnih.gov

Starting Materials : Impurities present in the raw materials used for the synthesis. adventchembio.comsimsonpharma.com

Intermediates : Unreacted intermediates that carry through the synthetic process.

Byproducts : Unwanted substances formed through side reactions during the synthesis. adventchembio.com

Reagents and Solvents : Residual chemicals used in the manufacturing process. gmpinsiders.com

In the context of Colesevelam synthesis, which involves multiple N-alkylation steps, the formation of this compound could occur if related precursors or reagents are present or formed in situ. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities, requiring their identification and quantification above certain thresholds. globalresearchonline.netnih.govrroij.com

Ensuring the purity of industrial-scale chemical batches, especially those intended for pharmaceutical use, requires a robust combination of purification and analytical methodologies. selectscience.net

Purification Techniques: The purification of quaternary ammonium salts like this compound can be challenging due to their high solubility in polar solvents and non-volatile nature. Common methods include:

Crystallization/Precipitation : This involves dissolving the crude product in a suitable solvent and then inducing precipitation or crystallization of the pure compound, often by adding a second, less polar solvent in which the salt is insoluble. nih.gov

Ion-Exchange Chromatography : This technique separates compounds based on their charge and is particularly useful for ionic species like quaternary ammonium salts. nih.gov

Azeotropic Distillation : This method can be used to remove water from the product by adding a solvent like benzene (B151609) to form an azeotrope. google.com

Analytical Purity Control: A suite of advanced analytical techniques is employed to detect, identify, and quantify impurities, ensuring that the final product meets stringent purity specifications. rroij.comchemass.si

Analytical TechniqueApplication in Purity Control
High-Performance Liquid Chromatography (HPLC)A primary method for separating and quantifying impurities in APIs. Often coupled with UV or Mass Spectrometry (MS) detectors for enhanced sensitivity and specificity. chemass.si
Gas Chromatography-Mass Spectrometry (GC-MS)Used to identify and quantify volatile or semi-volatile impurities. It combines the separation power of GC with the identification capabilities of MS. nih.govdrug-dev.com
Liquid Chromatography-Mass Spectrometry (LC-MS)A highly sensitive and specific tool for detecting, identifying, and quantifying impurities, especially those present at low levels (ppm). It is one of the most exploited techniques for impurity profiling. nih.govchemass.si
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information about the API and any impurities present, aiding in the definitive identification of unknown substances. nih.govrroij.com
Capillary Electrophoresis (CE)An effective technique for separating ionic species, making it suitable for analyzing quaternary ammonium compounds and related impurities. nih.gov

By implementing these purification and analytical control strategies, manufacturers can ensure that the level of this compound and other potential impurities in pharmaceutical products is maintained below the strict limits set by regulatory authorities. globalresearchonline.netnih.gov

Chemical Reactivity and Transformational Pathways of this compound

The bifunctional nature of this compound, possessing both a primary amine and a quaternary ammonium group, dictates its chemical reactivity. vulcanchem.com The primary amine serves as a nucleophilic center, while the quaternary ammonium cation is generally stable but can influence the molecule's interactions in solution. vulcanchem.comwikipedia.org

Condensation and Alkylation Reactions Involving the Primary Amine Group

The primary amine group of this compound is a key site for synthetic transformations, readily participating in condensation and alkylation reactions.

Condensation Reactions: The primary amine can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases or imines. These reactions are fundamental in the synthesis of more complex molecular architectures. For instance, condensation with 6-aminohexanoic acid in the presence of a coupling agent can yield amide derivatives. ontosight.ai This reactivity allows for the incorporation of the aminotrimethylhexyl moiety into larger molecules like polyamides. ontosight.ai

Alkylation Reactions: As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk It can undergo N-alkylation when treated with alkyl halides. wikipedia.org However, this reaction is often difficult to control and can lead to a mixture of products. masterorganicchemistry.com The initial alkylation forms a secondary amine, which is typically more nucleophilic than the starting primary amine. nih.gov Consequently, the secondary amine can react further with the alkyl halide to produce a tertiary amine, and subsequently, a quaternary ammonium salt. chemguide.co.uklibretexts.org To achieve selective monoalkylation, specific strategies such as using amine hydrobromides under controlled conditions may be employed. researchgate.net Over-alkylation is a common challenge in these reactions. nih.gov

ReactantReaction TypePotential Product(s)Key Considerations
Aldehyde/KetoneCondensationSchiff Base (Imine)Formation of a C=N double bond.
Carboxylic Acid (with coupling agent)CondensationAmideForms a stable amide linkage. ontosight.ai
Alkyl HalideAlkylationSecondary Amine, Tertiary Amine, Quaternary Ammonium SaltProne to over-alkylation, resulting in a mixture of products. masterorganicchemistry.comyoutube.com
Table 1: Reactivity of the Primary Amine Group.

Nucleophilic Substitution Reactions Mediated by Halide Counterions

The halide counterion (e.g., bromide or chloride) associated with the quaternary ammonium salt can act as a nucleophile in certain reactions. rsc.org In non-polar, aprotic solvents or molten salt conditions where the halide ion is poorly solvated, its nucleophilicity is significantly enhanced. rsc.orgspcmc.ac.in This "naked" halide can participate in nucleophilic substitution reactions with suitable electrophiles.

Quaternary ammonium salts, including those with halide counterions, are frequently used as phase-transfer catalysts (PTCs). wikipedia.orgspcmc.ac.in In a two-phase system (e.g., aqueous and organic), the lipophilic quaternary ammonium cation can transport the halide anion from the aqueous phase into the organic phase. spcmc.ac.in In the organic phase, the unsolvated and highly reactive halide can then react with an organic substrate. For example, in the presence of a quaternary ammonium salt, sodium cyanide can be transferred into an organic solvent to react with an alkyl halide, a reaction that would otherwise be extremely slow. spcmc.ac.in The reactivity order of halide ions in such environments can be Cl⁻ > Br⁻ > I⁻, which is the reverse of their order in protic solvents. spcmc.ac.in

Formation of Complexes with Anionic and Cationic Species

The charged nature of this compound allows it to form complexes with various charged species.

Complexes with Anionic Species: The positively charged quaternary ammonium group has a strong electrostatic attraction to anions. This interaction is fundamental to its role in phase-transfer catalysis and its ability to form ion pairs. spcmc.ac.in The choice of counter-anion can influence the compound's physical properties, such as solubility and melting point. youtube.com

Complexes with Cationic Species: While less common, the primary amine group can act as a ligand, coordinating with metal cations. Furthermore, the quaternary ammonium group can engage in cation-π interactions with aromatic systems, such as the side chains of aromatic amino acids (e.g., tryptophan). researchgate.net These non-covalent interactions, though weaker than electrostatic attractions, play a role in the stabilization of protein structures and ligand-receptor binding. researchgate.net The binding free energies for such complexes in aqueous solution can range from -1.3 to -3.3 kcal/mol. researchgate.net

Interacting SpeciesType of InteractionGroup InvolvedSignificance
Anions (e.g., Halides, CN⁻)Electrostatic / Ion-PairingQuaternary Ammonium CationBasis for phase-transfer catalysis, influences physical properties. spcmc.ac.inyoutube.com
Metal CationsCoordinationPrimary Amine GroupPotential for forming metal complexes.
Aromatic RingsCation-π InteractionQuaternary Ammonium CationContributes to molecular recognition and binding in biological systems. researchgate.net
Table 2: Complex Formation.

Stability and Reactivity of the Quaternary Nitrogen Cation in Various Solvents

The quaternary ammonium cation is generally a stable entity, unreactive toward acids, oxidants, and most nucleophiles. wikipedia.org Its permanent positive charge is independent of the solution's pH. wikipedia.orgyoutube.com However, its stability and reactivity can be influenced by the solvent and the presence of strong bases.

Stability: In aqueous and polar protic solvents, the cation is well-solvated, contributing to its stability. However, in the presence of strong bases like hydroxide (B78521) (OH⁻), especially at elevated temperatures and low water content, degradation can occur. acs.orgnih.gov The degradation mechanism often involves nucleophilic attack by the hydroxide ion. acs.org The rate of this degradation is highly dependent on the hydration of the hydroxide ion; as water content decreases, the "naked" hydroxide becomes a stronger nucleophile and base, accelerating the degradation of the quaternary ammonium cation. acs.org The presence of electron-withdrawing groups near the cation can also promote degradation. nih.govresearchgate.net

Reactivity in Different Solvents:

Polar Protic Solvents (e.g., water, ethanol): The cation is highly soluble and stable due to strong solvation. The nucleophilicity of counter-anions is diminished due to hydrogen bonding with the solvent.

Polar Aprotic Solvents (e.g., DMSO, DMF): The cation remains soluble, but anions are less solvated and thus more nucleophilic. acs.org This environment can facilitate reactions involving the counterion.

Nonpolar Solvents (e.g., benzene, toluene): Solubility is limited unless the alkyl chains on the nitrogen are long. In these solvents, the formation of tight ion pairs with the counterion is favored, which can influence reactivity. spcmc.ac.in

Under harsh conditions or in the presence of exceptionally strong bases, quaternary ammonium cations can undergo rearrangement reactions like the Sommelet–Hauser or Stevens rearrangement, or dealkylation. wikipedia.org

Advanced Analytical and Characterization Techniques for 6 Amino N,n,n Trimethyl 1 Hexanaminium

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of 6-Amino-N,N,N-trimethyl-1-hexanaminium. These techniques provide detailed information on the connectivity of atoms, molecular mass, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the nine protons of the three methyl groups attached to the quaternary nitrogen are chemically equivalent due to rapid rotation around the C-N bonds. This results in a sharp, singlet signal, typically observed in the downfield region (around 3.1-3.3 ppm) due to the deshielding effect of the positively charged nitrogen atom. The protons on the hexyl chain appear as a series of multiplets. The methylene (B1212753) group adjacent to the quaternary nitrogen (C1) is expected around 3.2-3.4 ppm, while the methylene group adjacent to the primary amino group (C6) is expected at approximately 2.7-2.9 ppm. The remaining methylene groups (C2, C3, C4, C5) produce overlapping multiplets in the more upfield region of 1.3-1.8 ppm. modgraph.co.ukucl.ac.uk

In ¹³C NMR spectroscopy, each carbon atom in a unique chemical environment produces a distinct signal. The three equivalent methyl carbons of the trimethylammonium group would yield a single resonance around 52-54 ppm. The carbons of the hexyl chain would appear at distinct chemical shifts, with C1 being the most downfield of the chain carbons (around 66-68 ppm) due to the influence of the positive charge, and C6 appearing around 40-42 ppm. The internal methylene carbons (C2, C3, C4, C5) would resonate in the 22-32 ppm range. uobasrah.edu.iqdocbrown.info Analysis of these spectra provides unambiguous confirmation of the compound's carbon backbone and the positions of the functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift principles and data for similar functional groups. Solvent: D₂O.

Mass spectrometry is employed to confirm the molecular weight of the this compound cation and to study its fragmentation pathways, which provides further structural verification. The molecular formula of the cation is C₉H₂₃N₂⁺, corresponding to a monoisotopic mass of approximately 159.29 Da. nih.gov

Under techniques like electrospray ionization (ESI), the intact cation is readily observed. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion. For this compound, two main fragmentation pathways are expected:

Alpha-Cleavage: The bond between the first and second carbon of the hexyl chain (alpha to the primary amino group) can break, which is a characteristic fragmentation for aliphatic amines. libretexts.orgyoutube.commiamioh.edu

Charge-Remote Fragmentation and Hofmann Elimination: Quaternary ammonium (B1175870) salts can undergo fragmentation involving the loss of neutral molecules. nih.govmdpi.com A common pathway is the Hofmann elimination, which would result in the loss of trimethylamine (B31210) (59 Da) or a methyl group (15 Da). nih.govnih.gov

The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) provide a fingerprint that helps confirm the molecule's structure.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. For this compound, this technique would be applied to one of its salt forms, such as the bromide hydrobromide or chloride hydrochloride, which can be crystallized from a suitable solvent.

The analysis involves directing X-rays at a crystal and measuring the diffraction pattern. This pattern is then used to calculate an electron density map, from which a three-dimensional model of the molecule can be built. The results would provide exact bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the hexyl chain conformation (e.g., all-trans) and the tetrahedral geometry around the quaternary nitrogen. It would also reveal details of the crystal packing and intermolecular interactions, such as hydrogen bonding involving the primary amino group and the halide counter-ions.

Table 3: Hypothetical X-ray Crystallography Data for a Salt Form of this compound This table illustrates the type of data obtained from a crystallographic study.

Chromatographic Methodologies for Isolation and Purification

Chromatographic techniques are essential for both analyzing the purity of this compound and for its isolation on a preparative scale.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Due to its charged and polar nature, reversed-phase HPLC is typically employed with modifications.

For analytical purposes, a C18 or C8 stationary phase is common. Because the compound is permanently charged, an ion-pairing agent is often added to the mobile phase (typically a mixture of acetonitrile (B52724) and water/buffer). chromatographyonline.comcdhfinechemical.com Anionic ion-pairing agents, such as heptanesulfonate or trifluoroacetic acid (TFA), form a neutral complex with the positively charged analyte, allowing it to be retained and separated on the nonpolar stationary phase. km3.com.twtcichemicals.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by mass spectrometry (LC-MS). rsc.orgnih.gov

Preparative HPLC uses the same principles but with larger columns and higher flow rates to isolate larger quantities of the pure compound from synthesis byproducts or impurities.

Table 4: Typical HPLC Conditions for the Analysis of this compound

Ion-exchange chromatography (IEX) is an ideal method for purifying this compound from reaction mixtures, particularly for removing uncharged or negatively charged impurities. nih.gov Given that the target molecule possesses a permanent positive charge at the quaternary ammonium group and a protonated primary amine under acidic to neutral conditions, cation-exchange chromatography is the method of choice. wmich.edu

The process involves loading the crude reaction mixture onto a column packed with a cation-exchange resin (e.g., a strong cation exchanger with sulfopropyl functional groups). The positively charged this compound binds to the negatively charged resin, while neutral and anionic impurities pass through. After washing the column to remove any non-binding species, the bound compound is eluted by increasing the ionic strength of the buffer (e.g., using a sodium chloride gradient) or by changing the pH to deprotonate the primary amine. This technique is highly effective for large-scale purification.

Table 5: General Protocol for Ion-Exchange Chromatography Purification

Strategies for Enhancing Chromatographic Resolution and Purity

The inherent polarity and charge of this compound present unique challenges for achieving high resolution and purity in chromatographic separations. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often results in poor retention of such polar compounds. To overcome these limitations, several advanced strategies can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for the separation of highly polar compounds. fda.govontosight.ainih.gov This technique typically utilizes a polar stationary phase (such as silica, cyano, or amino phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.govaxionlabs.com In HILIC, a water-enriched layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase. axionlabs.com This mechanism allows for enhanced retention of polar analytes that would otherwise elute quickly in RP-HPLC. nih.gov The high organic content of the mobile phase also offers the advantage of increased sensitivity when coupled with mass spectrometry (MS) detection. ontosight.ai

Ion-Pair Chromatography (IPC): IPC is another effective technique for the analysis of ionic compounds like quaternary ammonium compounds. propharmagroup.comirg-wp.com In this approach, an ion-pairing agent is added to the mobile phase. europa.eu This agent is typically a large, ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte. The ion-pairing agent forms a neutral ion-pair with the analyte, which can then be retained and separated on a non-polar stationary phase, such as C18. ijcce.ac.ir The retention can be controlled by adjusting the concentration of the ion-pairing agent and the organic solvent in the mobile phase. thermofisher.com For cationic compounds like this compound, anionic ion-pairing agents such as alkyl sulfonates are commonly used. europa.eu

Table 1: Comparison of Chromatographic Strategies for Polar Cationic Compounds

Strategy Stationary Phase Mobile Phase Composition Mechanism Advantages for this compound
HILIC Polar (e.g., Silica, Amino, Cyano) High organic solvent (e.g., >60% Acetonitrile) with aqueous buffer Partitioning into a water-enriched layer on the stationary phase surface Good retention of highly polar compounds, MS compatibility

| Ion-Pair Chromatography | Non-polar (e.g., C18, C8) | Aqueous/organic mixture with an anionic ion-pairing reagent (e.g., alkyl sulfonate) | Formation of a neutral ion-pair with the analyte, which is then retained by the stationary phase | Improved retention and peak shape on standard reversed-phase columns |

Factors that can be adjusted to optimize resolution in these systems include the mobile phase composition (organic solvent content, buffer pH, and ionic strength), the type and concentration of the ion-pairing agent (in IPC), column temperature, and the choice of stationary phase. biopharminternational.comshimadzu.com

Specialized Analytical Techniques for Amino-Functionalized Quaternary Ammonium Compounds

The presence of a primary amino group in this compound allows for the use of specific derivatization techniques to enhance its detection, particularly in complex matrices or when high sensitivity is required.

Derivatization Methods for Enhanced Detection in Amino Acid Analysis Contexts

Derivatization chemically modifies the analyte to attach a chromophore or fluorophore, thereby improving its detectability by UV-Vis or fluorescence detectors. researchgate.net This is especially useful for compounds that lack a native chromophore.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or N-acetyl-cysteine) at room temperature and basic pH to form highly fluorescent isoindole derivatives. diva-portal.orgnih.govinterchim.fr This reaction is specific for primary amines, which is advantageous for selectively detecting the primary amino group of this compound. The resulting derivatives are suitable for sensitive fluorescence detection. nih.govnih.gov

Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines under alkaline conditions to form stable phenylthiocarbamyl (PTC) derivatives. ontosight.aithermofisher.comcreative-proteomics.com These PTC derivatives are UV-active and can be readily analyzed by RP-HPLC with UV detection at around 254 nm. thermofisher.comspringernature.com While the sample preparation can be more involved than with OPA, PITC offers the advantage of creating stable derivatives with a broad range of amino compounds. finechem-mirea.ru

Fluorescamine (B152294): This reagent reacts almost instantaneously with primary amines at room temperature to produce highly fluorescent pyrrolinone products. thermofisher.comresearchgate.netnih.gov A key benefit of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals and high sensitivity. sigmaaldrich.com

Dansyl Chloride (DNS-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride, or Dansyl Chloride, reacts with primary and secondary amino groups under alkaline conditions to form stable, fluorescent dansylamides. ijcce.ac.irresearchgate.netresearchgate.net The derivatization often requires heating. researchgate.net The resulting derivatives can be detected by both UV and fluorescence detectors. glsciencesinc.com

Table 2: Common Derivatization Reagents for Primary Amines

Reagent Reactive Group(s) Detection Method Key Features
o-Phthalaldehyde (OPA) Primary amines (in presence of a thiol) Fluorescence Rapid reaction at room temperature, specific for primary amines. diva-portal.orginterchim.fr
Phenylisothiocyanate (PITC) Primary and secondary amines UV (254 nm) Forms stable PTC derivatives, widely used in amino acid analysis. ontosight.aithermofisher.com
Fluorescamine Primary amines Fluorescence Reagent and by-products are non-fluorescent, leading to low background. thermofisher.comsigmaaldrich.com

| Dansyl Chloride (DNS-Cl) | Primary and secondary amines | Fluorescence, UV | Forms stable derivatives, versatile for various amines. ijcce.ac.irresearchgate.net |

Automated Pre-column and Post-column Derivatization in Liquid Chromatography Systems

To improve reproducibility, reduce sample handling, and increase throughput, derivatization reactions can be automated and integrated into HPLC systems.

Automated Pre-column Derivatization: In this approach, the derivatization reaction is performed before the sample is injected into the chromatographic column. shimadzu.com Modern autosamplers can be programmed to aspirate precise volumes of the sample, derivatizing reagent, and buffer, mix them, and control the reaction time before injecting the derivatized product. axionlabs.comnih.govthermofisher.com This automates the entire process, minimizing manual errors and ensuring consistent reaction conditions for every sample. shimadzu.comchromatographyonline.com This technique has been successfully applied to the derivatization of amino acids with reagents like OPA and FMOC (9-fluorenylmethyl chloroformate). axionlabs.comshimadzu.com

Automated Post-column Derivatization: In this configuration, the analyte is first separated in its native form by the HPLC column. actascientific.com After elution from the column, the eluent is mixed with the derivatization reagent in a reaction coil, and the reaction occurs before the mixture enters the detector. nih.govwufengtech.com This method is advantageous as it avoids the formation of multiple derivative products from a single analyte and is not affected by the stability of the derivatives over the chromatographic run time. actascientific.com Post-column derivatization with reagents like OPA is a well-established technique in amino acid analysis. nih.gov

Method Development and Validation for Research-Grade Characterization

For the reliable characterization and quantification of this compound, the analytical method must be rigorously developed and validated. irg-wp.comoup.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose. duyaonet.com The validation process should follow established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). fda.goveuropa.eugmp-compliance.orgich.org

The key performance parameters that must be evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. propharmagroup.combiotech-spain.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. biotech-spain.comjocpr.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. biopharminternational.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples. biotech-spain.comlongdom.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. jocpr.combiopharminternational.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. cabidigitallibrary.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cabidigitallibrary.orgscielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. propharmagroup.comduyaonet.com

Table 3: Key Validation Parameters and Their Purpose

Validation Parameter Purpose Typical Evaluation Method
Specificity To ensure the signal is from the analyte of interest. Analysis of blank, placebo, and spiked samples; peak purity analysis.
Linearity To establish a proportional relationship between concentration and response. Analysis of a series of standards over the range; regression analysis (e.g., r² > 0.99).
Accuracy To determine how close the measured value is to the true value. Recovery studies of spiked matrix at different concentration levels (e.g., 80-120%).
Precision To assess the random error of the method. Multiple analyses of the same sample under different conditions (e.g., different days, analysts). Expressed as RSD%.
LOD/LOQ To determine the sensitivity of the method. Signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.

| Robustness | To assess the reliability of the method with minor changes. | Deliberate variation of method parameters (e.g., pH, mobile phase composition, temperature). |

A comprehensive validation protocol should be established before initiating the studies, defining the procedures and acceptance criteria for each parameter. duyaonet.com The results are then compiled in a validation report that provides evidence that the method is fit for its intended purpose. researchgate.net

Applications in Polymer Science and Advanced Materials Utilizing 6 Amino N,n,n Trimethyl 1 Hexanaminium

Integration into Polymeric Structures

The incorporation of 6-amino-N,N,N-trimethyl-1-hexanaminium moieties into polymers can be achieved through various synthetic strategies. These include its use as a monomeric unit in polymerization reactions, grafting onto existing polymer backbones, and its role in creating functionalized surfaces through controlled polymerization techniques. These methods allow for the precise introduction of quaternary ammonium (B1175870) groups, which are crucial for the final properties of the material.

One of the most notable applications of a this compound derivative is in the synthesis of Colesevelam. Colesevelam is a non-absorbed, lipid-lowering polymer designed to bind bile acids in the gastrointestinal tract. The structure of Colesevelam is based on a polyallylamine backbone, which is cross-linked and subsequently functionalized by alkylation.

The synthesis involves alkylating the polyallylamine with two key reagents: 1-bromodecane (B1670165) and a derivative of this compound, specifically (6-bromohexyl)trimethylammonium bromide. researchgate.netbohrium.com This process introduces both hydrophobic decyl groups and cationic quaternary ammonium moieties onto the polymer backbone. nih.gov The final polymer, Colesevelam, is then treated with hydrochloric acid to form the hydrochloride salt. researchgate.net The CAS name for the resulting polymer confirms the integration of this monomeric unit: N,N,N-Trimethyl-6-(2-propenylamino)-1-hexanaminium chloride polymer with (chloromethyl)oxirane, 2-propen-1-amine and N-2-propenyl-1-decanamine, hydrochloride. bohrium.com The presence of the trimethylammoniumhexyl groups is critical for the polymer's ability to interact with and sequester anionic bile acids. researchgate.net

Key Reactants in the Synthesis of Colesevelam Hydrochloride

ReactantRole in Polymer SynthesisReference
PolyallylaminePrimary polymer backbone researchgate.net
EpichlorohydrinCross-linking agent researchgate.netbohrium.com
1-BromodecaneAlklylating agent (introduces hydrophobic decyl groups) nih.gov
(6-Bromohexyl)trimethylammonium bromideAlklylating agent (introduces cationic quaternary ammonium moieties) researchgate.netbohrium.com
Hydrochloric acidForms the hydrochloride salt researchgate.net

Grafting quaternary ammonium functionalities onto existing natural or synthetic polymer backbones is a versatile strategy to modify their properties, particularly to enhance water solubility and introduce antimicrobial activity. nih.govmdpi.com Chitosan (B1678972), a biocompatible and biodegradable polysaccharide derived from chitin, is a prime example of a polymer that is frequently modified in this way. mdpi.comnih.gov Its inherent poor solubility in neutral or basic aqueous media limits its applications, a problem that quaternization effectively solves. mdpi.com

Several strategies are employed to graft quaternary ammonium moieties onto the chitosan backbone:

Reaction with Glycidyl Trimethylammonium Chloride (GTMAC): This is a common method where the epoxy group of GTMAC reacts with the primary amino groups on the chitosan backbone. nih.gov This reaction leads to the formation of N-[(2-hydroxy-3-trimethylammonium)propyl] chitosan chloride (HTCC), a water-soluble derivative with a permanent positive charge, regardless of pH. nih.govmdpi.com

Reductive Alkylation: This two-step process involves first reacting the amine groups of chitosan with an aldehyde to form a Schiff base, which is then reduced. Subsequent quaternization with an alkyl halide, such as methyl iodide, introduces the trimethylammonium group. researchgate.net

Mediated Coupling: Carboxylic acid-terminated quaternary ammonium salts can be grafted onto chitosan's primary amine groups using a mediator. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used as a carboxyl-activating agent to facilitate the formation of an amide bond between the polymer and the quaternary ammonium compound. researchgate.net

Aminoalkylation: This involves reacting chitosan with reagents like 2-diethylaminoethyl chloride to introduce pendant chains that contain quaternary ammonium groups. nih.gov

These modification strategies significantly enhance properties like mucoadhesiveness and antimicrobial efficacy, expanding the utility of polymers like chitosan in biomedical and pharmaceutical fields. mdpi.com

Controlled Radical Polymerization (CRP) techniques have emerged as powerful tools for creating well-defined polymer brushes on various surfaces, enabling precise control over macromolecular structure and functionality. nih.gov These methods are particularly effective for fabricating surfaces with tethered quaternary ammonium groups. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a prominent example of such a technique. mdpi.comnih.gov

The "grafting from" approach using SI-ATRP is widely used to create high-density polymer brushes with antimicrobial properties. mdpi.com The process typically involves:

Surface Immobilization of Initiators: A substrate (e.g., silica, gold, or another polymer) is first functionalized with an initiator species, typically an alkyl halide. cmu.edu

Polymerization: The initiator-coated surface is then exposed to a solution containing a monomer (such as a quaternary ammonium-containing methacrylate), a transition metal catalyst (commonly a copper complex), and a ligand. mdpi.com The catalyst system facilitates a controlled polymerization process, allowing polymer chains to "grow" from the surface. mdpi.com

This method allows for the synthesis of surfaces with a high density of cationic charges (up to 10¹⁶ charges/cm²), which is crucial for their biological activity. mdpi.com Variations of ATRP, such as activators regenerated by electron transfer (ARGET) ATRP, have been developed to reduce the amount of catalyst required and increase tolerance to oxygen, making the process more robust. mdpi.com The precise control afforded by techniques like SI-ATRP is essential for engineering advanced functional surfaces for biomedical devices, antimicrobial coatings, and specialized membranes. nih.govmdpi.com

Role as Compatibilizers in Polymer Blends and Composites

Quaternary ammonium compounds (QACs) can act as effective compatibilizers in multiphase polymer systems, such as polymer blends and composites. Their unique chemical structure, which often combines a polar, ionic headgroup with a non-polar, lipophilic tail, allows them to situate at the interface between immiscible phases. mdpi.com This interfacial activity helps to reduce surface tension, improve adhesion between the phases, and stabilize the morphology, ultimately leading to enhanced material properties. mdpi.com

In immiscible polymer blends, the lack of favorable interactions between the constituent polymers often leads to poor interfacial adhesion and, consequently, inferior mechanical properties. QACs can mitigate this issue by forming intermolecular interactions with both polymer phases. mdpi.com

The compatibilizing effect of QACs stems from their ability to interact with different types of polymers:

The polar ionic head of the QAC can form strong interactions (e.g., ion-dipole) with polar or hydrophilic polymers.

The non-polar lipophilic tail can interact via van der Waals forces with non-polar or hydrophobic polymers.

By bridging the interface between the two phases, QACs promote better stress transfer across the phase boundary. This improved interfacial adhesion typically results in a finer, more stable phase dispersion and significant improvements in the thermo-mechanical properties of the blend, including tensile strength, modulus, and impact resistance. mdpi.com

In polymer composites, which consist of a polymer matrix and a filler material (e.g., clay, silica, or natural fibers), good adhesion between the matrix and the filler is critical for achieving desired performance. Quaternary Ammonium Surfactants (QASs), a class of QACs, are frequently used as surface modification agents or coupling agents in these systems. mdpi.com

For example, in polymer-clay nanocomposites, organoclays are often used as the filler. These are produced by treating natural clays (B1170129) (like montmorillonite) with QASs. The cationic head of the QAS exchanges with the inorganic cations (e.g., Na⁺, Ca²⁺) in the clay galleries. This process serves two main purposes:

It neutralizes the charge on the clay surface and introduces long, non-polar alkyl chains, which transforms the typically hydrophilic clay into an organophilic material.

It increases the spacing between the clay layers (d-spacing), making it easier for polymer chains to penetrate (intercalate) into the galleries or for the layers to fully separate (exfoliate) within the polymer matrix.

This improved compatibility and dispersion of the filler within the polymer matrix leads to a significant enhancement of the composite's properties, including increased mechanical strength, improved thermal stability, and enhanced barrier properties. mdpi.com

Summary of QAC Roles in Polymer Systems

Polymer SystemRole of QACMechanism of ActionResulting Property EnhancementReference
Polymer BlendsCompatibilizerReduces interfacial tension and improves adhesion between immiscible polymer phases via dual polar/non-polar interactions.Improved tensile strength, modulus, impact resistance, and thermal stability. mdpi.com
Polymer CompositesSurface Modifier / Coupling AgentModifies filler surface (e.g., clay) to be more compatible with the polymer matrix, promoting better dispersion and interfacial adhesion.Increased mechanical strength, thermal stability, and improved barrier properties. mdpi.com

Utilization of Quaternary Ammonium Ionic Liquids (QAILs) in Polymer Systems for Improved Compatibility and Properties

Quaternary Ammonium Ionic Liquids (QAILs) are a class of organic salts that are increasingly used to compatibilize polymer blends and composites, thereby enhancing their thermo-mechanical properties. journament.commdpi.com QAILs, along with Quaternary Ammonium Surfactants (QASs), can establish intermolecular interactions between different polymer components, which is crucial for creating stable and high-performance materials. mdpi.com The effectiveness of these compounds stems from their unique chemical structures that can interact with various polymer matrices. journament.com

This compound embodies the key features of a QAIL that are beneficial for polymer systems. Its structure includes a positively charged trimethylammonium head, which imparts ionic characteristics, and a nonpolar six-carbon aliphatic chain. This amphiphilic nature allows it to situate at the interface between immiscible polymer phases, reducing interfacial tension and improving adhesion. Furthermore, the primary amine group at the end of the alkyl chain offers a site for covalent bonding, enabling it to be permanently integrated into a polymer network as a compatibilizer, rather than simply acting as a physical additive. This dual functionality can lead to significantly improved miscibility and mechanical integrity in polymer blends.

Novel Material Development and Functionalization

The distinct chemical properties of this compound make it a prime candidate for the development and functionalization of a wide range of novel materials. Its quaternary ammonium group provides inherent antimicrobial and catalytic activity, while the primary amine allows for its incorporation into larger structures and onto surfaces.

Design and Synthesis of Antimicrobial Biomaterials and Surfaces

Quaternary ammonium compounds (QACs) are well-established as potent antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and enveloped viruses. nih.govnih.gov Their mechanism of action involves the positively charged nitrogen center electrostatically interacting with the negatively charged components of microbial cell membranes, such as lipopolysaccharides and lipids. nih.govmdpi.com This interaction disrupts the membrane, leading to the leakage of essential intracellular contents and ultimately cell death. mdpi.com

The incorporation of QACs into polymers is a leading strategy for creating antimicrobial biomaterials and surfaces for medical devices and other applications. nih.govnih.gov this compound is particularly well-suited for this purpose. Its primary amine group can be readily used to covalently bond the molecule to a polymer backbone or directly onto a material surface. This permanent attachment creates a "contact-killing" surface that does not rely on the release of a biocide, offering a more durable and potentially safer antimicrobial solution. mdpi.com The length of the N-alkyl chain in QACs is known to influence their antimicrobial efficacy, with different optimal lengths for various types of microbes. nih.gov

Table 1: Research Findings on Antimicrobial Surfaces Based on Quaternary Ammonium Compounds (QACs)

Polymer System/SurfaceQAC Monomer/ModifierTarget MicrobesKey Findings
Acrylic-based polymers2-(dimethylamino ethyl) methacrylate (B99206) (DMAEMA), subsequently quaternizedE. coli, S. aureusCovalently immobilized polymer coatings exhibit effective contact-killing antimicrobial activity. mdpi.com
Copolymers of 3-(methacrylamidomethyl)-pyridine and N-isopropylacrylamideQuaternized with bromoalkanes (C12, C14, C16)E. coli, S. aureusWater-soluble copolymers showed antimicrobial activity, while insoluble materials were ineffective, highlighting the importance of accessibility of the QAC group. mdpi.com
Various polymer matricesGeneral incorporation of QAC moietiesGram-positive and Gram-negative bacteria, fungi, enveloped virusesQACs provide a broad spectrum of activity; efficacy is influenced by factors like alkyl chain length and molecular weight. nih.gov

Stabilization of Nanoparticles and Formation of Supramolecular Assemblies

The charged nature of this compound makes it an effective agent for the stabilization of nanoparticles. The positively charged quaternary ammonium head can adsorb onto the surface of negatively charged nanoparticles (e.g., gold or silica), creating a cationic surface layer. This layer induces electrostatic repulsion between the particles, preventing them from aggregating and ensuring a stable colloidal dispersion. researchgate.net The primary amine tail remains available for further functionalization, allowing for the attachment of other molecules, such as targeting ligands or drugs, to the nanoparticle surface.

In the realm of supramolecular chemistry, the specific structural features of this compound facilitate the formation of ordered assemblies. Supramolecular structures are formed through non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. rsc.org The compound possesses both a charged ionic head and a hydrogen-bonding primary amine group, as well as a hydrophobic alkyl chain. This combination of features can drive the self-assembly of the molecules in solution to form structures like micelles or vesicles. Furthermore, it can participate in host-guest chemistry, where the alkyl chain is encapsulated within a host molecule, driven by favorable thermodynamic interactions. nih.gov Such assemblies are crucial in developing materials for drug delivery, sensing, and catalysis.

Applications as Phase Transfer Catalysts and in Diverse Catalysis Systems

Quaternary ammonium salts are widely employed as phase transfer catalysts (PTCs) in organic synthesis. wikipedia.org PTCs facilitate reactions between reactants located in two immiscible phases, typically an aqueous and an organic phase. scienceblogs.comprinceton.edu The quaternary ammonium cation forms an ion pair with the reactant anion from the aqueous phase. The lipophilic alkyl groups on the cation allow this ion pair to be transported into the organic phase, where it can react with the organic substrate. theaic.org This process avoids the need for expensive, and often toxic, aprotic solvents that would be required to dissolve both reactants in a single phase. theaic.org

This compound, as a quaternary ammonium salt, can function as a PTC. Its structure, with a balance of hydrophilic (charged head) and lipophilic (hexyl chain) character, allows it to shuttle anions across the phase boundary. Vigorous stirring is essential in these systems to maximize the interfacial area where the transfer occurs. scienceblogs.com The catalytic activity and selectivity can be influenced by the specific structure of the quaternary ammonium ion. nih.gov The primary amine group also offers the possibility of anchoring the catalyst to a solid support, creating a recyclable catalytic system.

Table 2: Examples of Reactions Utilizing Quaternary Ammonium-Based Phase Transfer Catalysts

Reaction TypeReactantsCatalyst ExamplePurpose of Catalyst
Nucleophilic SubstitutionAlkyl halide (organic phase), Sodium cyanide (aqueous phase)Tetrabutylammonium bromide (TBAB)Transports the cyanide anion (CN⁻) into the organic phase to react with the alkyl halide. princeton.edu
Dichlorocarbene GenerationChloroform (B151607) (organic phase), Sodium hydroxide (B78521) (aqueous phase)Generic Quaternary Ammonium SaltFacilitates the reaction between chloroform and hydroxide at the interface to generate highly reactive dichlorocarbene. wikipedia.org
Enantioselective AlkylationGlycine imines (organic phase), Alkyl halide (organic phase), KOH (aqueous phase)Chiral Cinchona alkaloid-derived QACsEnables the synthesis of α-amino acids by transporting the enolate and providing a chiral environment for the alkylation. nih.gov
Michael AdditionVarious nucleophiles and α,β-unsaturated compoundsChiral Quaternary Ammonium SaltsFacilitates the addition reaction under biphasic conditions, often with high enantioselectivity. princeton.edu

Development of Biosensors and Analytical Chemistry Tools

The unique properties of this compound lend themselves to applications in the development of biosensors and analytical tools. In biosensor construction, the ability to modify sensor surfaces is critical. The primary amine group of the compound allows for its straightforward covalent immobilization onto electrode surfaces (e.g., gold or carbon-based materials). This functionalized surface can then be used to immobilize biomolecules like enzymes or antibodies. The positively charged quaternary ammonium groups can also create a favorable microenvironment for certain enzymatic reactions or enhance the electrostatic binding of negatively charged analytes.

For instance, in the development of amperometric biosensors, modifying electrodes can improve electron transfer or help immobilize enzymes. nih.gov A surface modified with this compound could be used to anchor enzymes like methylamine (B109427) oxidase for the detection of aliphatic amines in samples such as fish products. nih.gov

In analytical chemistry, the detection and quantification of QACs themselves are important, particularly in environmental and clinical settings. nih.govresearchgate.net Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are used for this purpose. nih.gov The development of selective analytical tools, potentially including ion-selective electrodes or specific sorbents for solid-phase extraction, could be advanced by using molecules like this compound as a template or modifying agent to create recognition sites.

Future Research Directions and Translational Potential for 6 Amino N,n,n Trimethyl 1 Hexanaminium

Exploration of Tailored Derivatives with Enhanced Specificity for Targeted Biological Interactions

The future development of 6-Amino-N,N,N-trimethyl-1-hexanaminium derivatives is a promising avenue for creating molecules with highly specific biological activities. The presence of a reactive primary amino group allows for the attachment of various functional moieties to tailor the compound for specific targets. vulcanchem.com Diversity-oriented synthesis approaches can be employed to generate a wide array of derivatives with potentially enhanced therapeutic properties. researchgate.net

Advanced Material Engineering for Customized Performance in Polymer Systems and Functional Coatings

In materials science, this compound serves as an ideal building block for creating advanced functional materials. Its bifunctional nature enables it to act as a monomer in polymerization reactions or as a grafting agent for surface modification. vulcanchem.comontosight.ai

The primary amine can be used to incorporate the molecule into polymer backbones through techniques like condensation polymerization. Alternatively, it can be used to covalently attach the molecule to surfaces, imparting the antimicrobial and electrostatic properties of the quaternary ammonium (B1175870) group to the material. This "contact-killing" approach is advantageous as it does not rely on the release of a biocide, offering prolonged activity and reducing the risk of environmental contamination. nih.gov

Future research will likely focus on the direct copolymerization of monomers containing quaternary ammonium functional groups to create materials with precisely controlled architecture and functionality. nih.gov Such polymeric quaternary ammonium compounds (polyQACs) have applications in medical implants, food processing surfaces, and sanitizing agents, where they offer potent antibacterial activity with a potentially lower likelihood of inducing resistance compared to their small-molecule counterparts. nih.gov The compound could also be explored as a compatibilizer in polymer blends and composites, using its ionic and reactive nature to improve thermo-mechanical properties. mdpi.com

Table 1: Potential Polymer Systems Incorporating this compound
Polymerization StrategyRole of CompoundResulting MaterialPotential Application
Post-Polymerization Grafting Surface modifying agentAntimicrobial surface coatingMedical devices, food packaging
Direct Copolymerization Functional monomerIntrinsically antimicrobial polymerWound dressings, water filters
Cross-linking Cross-linking agentCationic hydrogelDrug delivery, tissue engineering
Blend Compatibilization CompatibilizerEnhanced polymer compositeHigh-strength industrial materials

Integration with Emerging Technologies in Smart Materials and Nanomaterial Applications

The integration of this compound and its derivatives into emerging technologies like smart materials and nanomaterials holds considerable promise. Smart materials are designed to respond to specific external stimuli, and the ionic nature of the quaternary ammonium group can be exploited in creating stimuli-responsive systems. For example, polymers incorporating this compound could exhibit changes in conformation or solubility in response to pH, ionic strength, or electric fields.

Recent studies have highlighted the exploration of QACs in smart materials and nanoparticle formulations for applications in dentistry and beyond. nih.gov These advanced formulations can enhance the delivery and efficacy of the active compound. There is also growing interest in developing smart textiles with antimicrobial capabilities, where QACs are incorporated into nanofibers to create self-disinfecting fabrics. researchgate.net Another frontier is the development of photoresponsive antimicrobial polymers, where the cationic amine's activity can be "switched on" by light, allowing for on-demand antimicrobial action. acs.org

Investigating Mechanisms of Microbial Acclimation and Resistance to Quaternary Ammonium Compounds in Environmental Systems

While QACs are effective antimicrobials, the widespread use of these compounds raises concerns about the development of microbial resistance. acs.org Future research must rigorously investigate the mechanisms by which bacteria acclimate and develop resistance to compounds like this compound, particularly in environmental systems where exposure to sub-inhibitory concentrations is common. rsc.orgacs.org

Exposure to low levels of QACs can select for resistant microorganisms and may lead to cross-resistance with clinically important antibiotics. nih.govdaneshyari.comfrontiersin.org The primary mechanisms of resistance are well-documented and include the upregulation of efflux pumps that actively expel the compound from the cell, modifications to the cell wall or membrane structure to reduce permeability, and the formation of protective biofilms. nih.govnih.govmdpi.comresearchgate.net Studies have shown that constant exposure to sub-inhibitory concentrations of QACs can lead to a stable increase in the minimum inhibitory concentration (MIC) for bacteria like Pseudomonas aeruginosa. rsc.org Furthermore, the presence of QACs may facilitate the transfer of antibiotic resistance genes between bacteria. nih.gov A deeper understanding of these adaptation processes is crucial for developing strategies to mitigate the spread of resistance and ensure the long-term efficacy of this class of antimicrobials.

Table 2: Key Mechanisms of Bacterial Resistance to Quaternary Ammonium Compounds (QACs)
MechanismDescriptionKey Bacterial GeneraReference
Efflux Pumps Membrane proteins actively transport QACs out of the bacterial cell, preventing them from reaching their target.Pseudomonas, Staphylococcus, Listeria frontiersin.orgnih.govnih.gov
Cell Envelope Modification Changes in the composition of the outer membrane, lipopolysaccharides (LPS), or peptidoglycan reduce QAC permeability.Pseudomonas, Escherichia nih.govresearchgate.net
Biofilm Formation Bacteria encase themselves in an extracellular matrix, which acts as a physical barrier to QAC penetration and promotes a resistant phenotype.Listeria, Pseudomonas nih.govmdpi.com
QAC Degradation Some bacteria may possess enzymatic pathways to degrade QACs, although this is less common.Pseudomonas nih.gov
Genetic Adaptation Acquisition of resistance genes (e.g., qac genes) via mobile genetic elements like plasmids.Staphylococcus, Enterococcus nih.govnih.gov

Elucidation of Enigmatic Biological Mechanisms at a Deeper Molecular Level

The primary antimicrobial mechanism of QACs is generally understood to involve the electrostatic interaction between the positive charge of the quaternary ammonium ion and the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell lysis. nih.govmdpi.com However, the precise molecular events and the full spectrum of biological interactions remain subjects of ongoing investigation. Some research suggests the killing mechanism may be related to a charge density threshold, but the exact process is still described as enigmatic. nih.gov

Future research should aim to move beyond the membrane disruption model to explore other potential intracellular targets and mechanisms. Studies have indicated that QACs can induce the production of reactive oxygen species (ROS), which can damage cellular components and may promote the transfer of resistance plasmids. nih.gov Other reports have linked QAC exposure to adverse health outcomes such as the disruption of metabolic functions and impairment of mitochondrial function, suggesting interactions with specific cellular pathways that are not yet fully understood. acs.org Investigating these deeper molecular mechanisms could reveal new therapeutic possibilities and provide a more complete understanding of the compound's biological impact.

Q & A

Q. What are the recommended methods for characterizing the purity of 6-Amino-N,N,N-trimethyl-1-hexanaminium bromide hydrobromide?

Answer: Purity assessment requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity by analyzing proton and carbon spectra for characteristic peaks (e.g., trimethylammonium group at ~3.1 ppm for protons).
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase columns with UV detection at λmax = 255 nm to quantify impurities .
  • Melting Point Analysis: Verify consistency with the reported range (62–64°C) to detect solvent residues or polymorphs .

Q. What solvents are suitable for dissolving this compound derivatives in experimental settings?

Answer: Solubility varies depending on the counterion and experimental conditions:

SolventSolubility (25°C)Notes
WaterSlightly solubleUse sonication for dispersion
MethanolModerately solubleIdeal for column chromatography
DMSOSolubleAvoid prolonged storage due to hygroscopicity

Reference: Experimental solubility data from standardized protocols .

Advanced Research Questions

Q. How does this compound act as a substrate for porcine kidney diamine oxidase, and what experimental approaches are used to study its enzyme kinetics?

Answer: The compound serves as a competitive substrate due to its quaternary ammonium structure. Key methodologies include:

  • Enzyme Activity Assays: Monitor hydrogen peroxide production via horseradish peroxidase-coupled oxidation of o-dianisidine at 440 nm .
  • Kinetic Parameter Determination: Use Lineweaver-Burk plots to calculate KmK_m and VmaxV_{max}. Comparative studies with native substrates (e.g., histamine) can reveal substrate specificity .
  • Inhibition Studies: Co-incubate with known inhibitors (e.g., aminoguanidine) to validate competitive binding mechanisms .

Q. What strategies can resolve contradictions in reported inhibitory effects of this compound across enzymatic studies?

Answer: Discrepancies may arise from assay conditions or enzyme isoforms. Mitigation strategies:

  • Standardized Buffers: Control pH (7.4–8.0) and ionic strength to minimize variability.
  • Isoform-Specific Analysis: Use purified enzyme isoforms (e.g., recombinant vs. tissue-extracted diamine oxidase) to assess selectivity .
  • Cross-Validation: Compare results with orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can researchers assess the compound’s potential in drug delivery systems, given its structural similarity to cationic surfactants?

Answer: Leverage its cationic charge for biomolecule interactions:

  • Zeta Potential Measurements: Evaluate electrostatic binding with nucleic acids or proteins in aqueous solutions.
  • Encapsulation Efficiency: Use dynamic light scattering (DLS) to monitor nanoparticle formation and payload retention .
  • Cytotoxicity Screening: Perform MTT assays on cell lines (e.g., HEK293) to establish biocompatibility thresholds .

Q. What analytical techniques are recommended for identifying degradation products or synthetic by-products of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Detect trace impurities (e.g., nitroso derivatives) with ppm-level sensitivity .
  • Stability-Indicating HPLC: Monitor accelerated degradation under stress conditions (heat, light, pH extremes) .
  • FT-IR Spectroscopy: Identify functional group changes (e.g., amine oxidation to nitro groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.